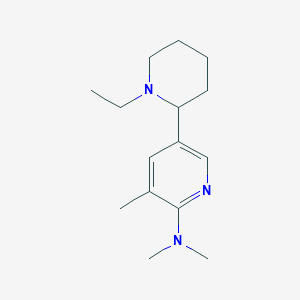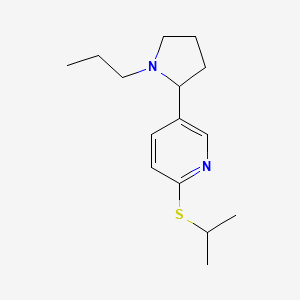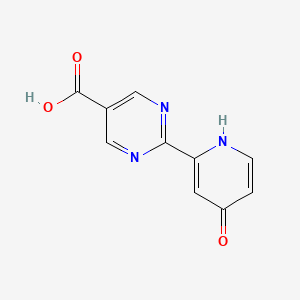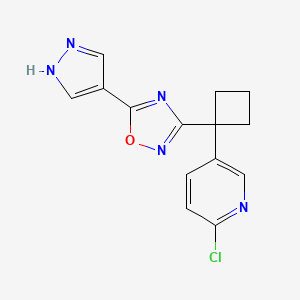
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a cyclobutyl ring, a pyrazolyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the cyclobutyl ring, followed by the introduction of the chloropyridinyl and pyrazolyl groups, and finally the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted compounds.
Scientific Research Applications
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-triazole
- 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H12ClN5O |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H12ClN5O/c15-11-3-2-10(8-16-11)14(4-1-5-14)13-19-12(21-20-13)9-6-17-18-7-9/h2-3,6-8H,1,4-5H2,(H,17,18) |
InChI Key |
WBXRLRVSKNRJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


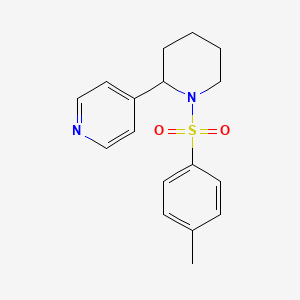
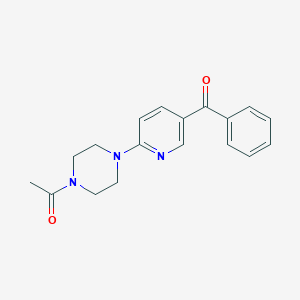
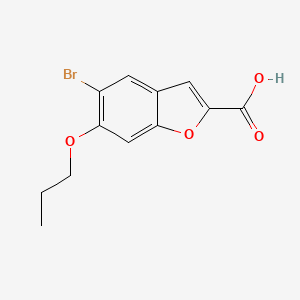


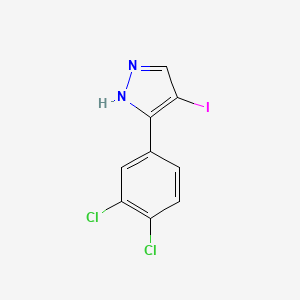
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

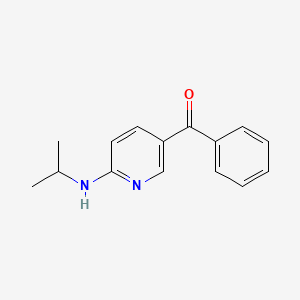
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
